molecular formula C34H62O12 B1682100 Sodium ionophore VI CAS No. 80403-59-4

Sodium ionophore VI

Cat. No.: B1682100
CAS No.: 80403-59-4
M. Wt: 662.8 g/mol
InChI Key: FJSZDECKJYYBGE-UHFFFAOYSA-N
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Description

Sodium Ionophore VI, also known as Bis[(12-crown-4)methyl] dodecylmethylmalonate, is a macrocyclic polyether compound. It is primarily used as an ionophore, which means it can form stable complexes with cations, particularly sodium ions. This property makes it valuable in various applications, especially in the construction of sodium-selective electrodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Ionophore VI is synthesized through a series of organic reactions involving the esterification of dodecylmethylmalonic acid with 12-crown-4. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is often subjected to purification steps such as recrystallization and chromatography to obtain the final product with the desired quality and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium Ionophore VI primarily undergoes complexation reactions with sodium ions. It can also participate in substitution reactions where the ester groups may be replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

    Complexation: Sodium chloride or other sodium salts are commonly used as reagents. The reaction is typically carried out in an aqueous or organic solvent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major product of the complexation reaction is the sodium-ionophore complex. In substitution reactions, the products depend on the specific reagents used but generally involve the replacement of ester groups with other functional groups .

Mechanism of Action

Sodium Ionophore VI functions by forming a stable complex with sodium ions. The macrocyclic structure of the ionophore provides a hydrophilic cavity that can accommodate the sodium ion, shielding its charge and facilitating its transport across hydrophobic membranes. This mechanism is crucial for its role in ion-selective electrodes and other applications .

Comparison with Similar Compounds

Uniqueness: Sodium Ionophore VI is unique due to its high selectivity and affinity for sodium ions. Its macrocyclic structure provides a specific cavity size that is optimal for sodium ion complexation, making it more effective in applications requiring precise sodium ion detection and transport .

Biological Activity

Sodium ionophore VI is a compound widely recognized for its ability to selectively transport sodium ions across cellular membranes. This property has significant implications in various biological and analytical applications, including its use in ion-selective electrodes and potential therapeutic roles. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Sodium ionophores function by forming complexes with sodium ions, facilitating their transport through lipid membranes. This process is crucial for maintaining cellular homeostasis and regulating sodium levels in various biological systems. This compound exhibits a high selectivity for sodium over other cations such as potassium, calcium, and lithium, which is essential for its effectiveness in both research and clinical applications .

Applications in Research and Clinical Settings

  • Ion-Selective Electrodes : this compound is frequently utilized in the development of ion-selective electrodes (ISEs) for measuring sodium concentrations in biological fluids. These electrodes are vital for clinical diagnostics, particularly in monitoring electrolyte imbalances in patients .
  • Cellular Studies : Research has demonstrated that sodium ionophores can influence cellular processes by modulating sodium influx. For instance, studies have shown that this compound can affect protein synthesis in cell lines, highlighting its potential role in cellular signaling pathways .
  • Analytical Chemistry : The compound is employed in fabric-based sensors to monitor sodium levels in sweat, demonstrating its versatility beyond traditional laboratory settings. The sensitivity of these sensors is significantly enhanced compared to other ion-selective materials .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Selectivity and Sensitivity : this compound has been shown to have a selectivity coefficient that favors sodium ions significantly over potassium ions, making it suitable for precise measurements in complex biological matrices. Its performance has been compared with other ionophores, indicating superior sensitivity for sodium detection .
  • Cyclic Voltammetry Studies : Cyclic voltammetry experiments have illustrated how this compound facilitates the transfer of sodium ions from an aqueous phase to a membrane phase, confirming its role as an effective ion transporter .
  • Case Studies : In a study involving human urine samples, electrodes incorporating this compound demonstrated reliable performance in quantifying sodium concentrations, which is critical for assessing renal function and electrolyte balance .

Data Table

The following table summarizes key properties and findings related to this compound:

Property/StudyDescription
Selectivity High selectivity for Na+ over K+, Ca2+, Li+
Applications Ion-selective electrodes, cellular assays, fabric-based sensors
Sensitivity >10 times more sensitive to Na+ than K+; >1000 times more sensitive than Li+ and Ca2+
Research Findings Facilitates Na+ transport across membranes; affects protein synthesis in cell lines

Properties

IUPAC Name

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSZDECKJYYBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402940
Record name Sodium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80403-59-4
Record name Sodium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium ionophore VI
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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